1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone
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Description
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.372. The purity is usually 95%.
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Scientific Research Applications
Versatile Synthesis Methods
Researchers have developed new reactions and methods for synthesizing complex molecules, including pyrazolopyridines and other pyrido fused systems, which share a synthetic pathway similarity with the target compound. Such methodologies are crucial for creating libraries of compounds for further biological evaluation and potential drug development (Almansa et al., 2008).
Structural Analysis and Characterization
Detailed structural analyses using techniques like X-ray diffraction, FTIR, and NMR spectroscopy have been performed on similar compounds to confirm their molecular structures. This foundational work is essential for understanding the properties and potential applications of new molecules, including drug development and material science (Huang et al., 2021).
Bioactive Properties and Applications
Compounds with structural similarities have been evaluated for their bioactive properties, including corrosion inhibition, interaction with DNA, and inhibition of blood platelet aggregation. These studies highlight the potential medical and industrial applications of these compounds, from treating diseases to manufacturing processes (Hegazy et al., 2012).
Enzymatic and Metabolic Studies
Enzymatic demethylation and metabolic studies on related compounds provide insights into their biotransformation and potential therapeutic uses. Understanding how these compounds are metabolized in the body is crucial for drug development, particularly for designing compounds with favorable pharmacokinetic profiles (Yoo et al., 2008).
Novel Synthesis and Potential Therapeutic Uses
Research into the synthesis of novel cathinone derivatives and their characterization has expanded the knowledge base of psychoactive substances. While the primary focus has been on understanding these compounds' structure and synthesis, there's potential for investigating therapeutic uses outside the scope of recreational 'legal highs' (Brandt et al., 2011).
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-13-10-14(2-7-18(13)22)11-19(23)21-9-8-16(12-21)15-3-5-17(20)6-4-15/h2-7,10,16,22H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKPVXKACWTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.